cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride is a synthetic benzamide derivative designed as a potential neuroleptic agent. [] It belongs to a series of cyclic benzamides based on the 1-substituted 3-aminopyrrolidine scaffold. [] This compound emerged from research focusing on developing more potent and less cataleptogenic alternatives to existing neuroleptics like haloperidol and metoclopramide. [] In preclinical studies, it demonstrated significant antipsychotic activity in animal models, exhibiting a promising profile with a higher potency and a better side effect profile than reference drugs. []
The synthesis of cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride, also known as YM-09151-2, involves a multi-step process. The synthesis begins with the preparation of 1-benzyl-2-methylpyrrolidine-3-one from commercially available starting materials. [] This compound then undergoes a Grignard reaction with 3-methoxyphenyl magnesium bromide, followed by reduction of the resulting tertiary alcohol to yield the corresponding cis-1-benzyl-2-methylpyrrolidin-3-ol. [] Subsequently, the hydroxyl group is converted to an amine via a Mitsunobu reaction with phthalimide, followed by hydrazine treatment. [] Finally, the amine is reacted with 5-chloro-2-methoxy-4-(methylamino)benzoyl chloride to yield YM-09151-2 after hydrochloride salt formation. []
cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride possesses a chiral center at the cyclohexanol carbon bearing the 3-methoxyphenyl group, resulting in two enantiomeric forms. [] The cis configuration refers to the relative stereochemistry of the aminomethyl and 3-methoxyphenyl substituents on the cyclohexanol ring. [] The molecular structure comprises a cyclohexanol core with the following substituents: a 3-methoxyphenyl group, a (N-Benzyl-N-methyl)aminomethyl group, and a hydroxyl group. []
While the precise mechanism of action of cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride remains to be fully elucidated, its structural features suggest a possible interaction with dopamine receptors, given its structural similarity to other benzamide neuroleptics. [] Further investigations are needed to confirm its specific molecular targets and delineate its pharmacological profile in detail.
The provided literature focuses on the potential of cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride as a neuroleptic agent for treating psychosis. [] Preclinical studies have demonstrated its high potency in inhibiting apomorphine-induced stereotyped behavior in rats, suggesting potential antipsychotic activity. [] Notably, it exhibited a higher potency than haloperidol and a significantly lower tendency to induce catalepsy compared to both haloperidol and metoclopramide. [] These findings highlight its promise as a candidate for further development as a potential therapeutic agent for psychosis.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: